BenchChemオンラインストアへようこそ!

N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine

NK1 antagonist substance P receptor antiemetic

N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine (CAS 89707-26-6) is a synthetic small-molecule isoquinoline derivative with a molecular formula of C₂₀H₂₂N₂O and a molecular weight of 306.4 g/mol. The compound features a 1-phenylisoquinoline core bearing a 6-methyl substituent and a 3-(2-dimethylaminoethoxy) side chain, distinguishing it from simpler aminoalkoxyisoquinoline scaffolds.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS No. 89707-26-6
Cat. No. B14389263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine
CAS89707-26-6
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)OCCN(C)C
InChIInChI=1S/C20H22N2O/c1-15-9-10-18-17(13-15)14-19(23-12-11-22(2)3)21-20(18)16-7-5-4-6-8-16/h4-10,13-14H,11-12H2,1-3H3
InChIKeyKMXFBGVUQZXNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine (CAS 89707-26-6): Compound Identity and Baseline Characteristics


N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine (CAS 89707-26-6) is a synthetic small-molecule isoquinoline derivative with a molecular formula of C₂₀H₂₂N₂O and a molecular weight of 306.4 g/mol [1]. The compound features a 1-phenylisoquinoline core bearing a 6-methyl substituent and a 3-(2-dimethylaminoethoxy) side chain, distinguishing it from simpler aminoalkoxyisoquinoline scaffolds [2]. It has been identified as a potent antagonist of the human neurokinin-1 (NK1) receptor, the primary receptor for substance P, and is a representative example (Ex. No. 9) from a Kissei Pharmaceutical Co., Ltd. patent series (US9708266 / US10011568) [3]. Unlike its structural analogs that contain cyclohexylpyridine or carboxymethylpiperidine cores, this compound retains an intact 1-phenylisoquinoline heterocyclic framework, conferring a distinct pharmacological profile with respect to target engagement and off-target cytochrome P450 liability [4].

Why N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine Cannot Be Interchanged with In-Class NK1 Antagonists


The NK1 receptor antagonist chemical space is populated by structurally diverse chemotypes, including morpholine-triazolones (aprepitant), azole-fused quinolinecarboxamides, and various isoquinoline derivatives, each exhibiting pronounced differences in potency, selectivity, and drug–drug interaction profiles [1]. N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine (Ex. No. 9) occupies a specific structure-activity relationship (SAR) niche within the Kissei 1-phenylisoquinoline series: it pairs a sub-nanomolar NK1 binding IC₅₀ (2.35 nM) with a >2,900-fold selectivity window over CYP3A4 inhibition (IC₅₀ = 6,900 nM), whereas a closely related patent example differing only in the heterocyclic core and side-chain substitution (Ex. No. 13) loses over three orders of magnitude in NK1 potency (IC₅₀ = 8,200 nM) [2][3]. Such steep SAR cliffs make generic substitution of one in-class compound for another scientifically indefensible without experimentally verifying target engagement and off-target liability. These quantitative differences are detailed in Section 3.

Quantitative Evidence Guide for N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine (CAS 89707-26-6)


NK1 Receptor Antagonist Potency: 1-Phenylisoquinoline Ex. No. 9 vs. Kissei Ex. No. 13

The target compound (Ex. No. 9) displays an IC₅₀ of 2.35 nM at the human Substance-P (NK1) receptor, measured via radioligand displacement in a 96-well plate format at pH 7.4 and 2 °C [1]. In contrast, a structurally distinct example from the same patent family (Ex. No. 13) exhibits an IC₅₀ of 8,200 nM under identical assay conditions [2]. This represents an approximately 3,500-fold difference in binding affinity. Even within the patent cohort, Example 6 achieves an IC₅₀ of 1 nM, which is within twofold of the target compound yet is derived from a distinct cyclohexylpyridine scaffold rather than a 1-phenylisoquinoline core [3].

NK1 antagonist substance P receptor antiemetic

CYP3A4 Inhibitory Selectivity: Reduced Drug–Drug Interaction Liability of Ex. No. 9 Compared with Aprepitant

The target compound exhibits an IC₅₀ of 6,900 nM (6.9 μM) against human cytochrome P450 3A4, as determined in a dimethyl sulfoxide (DMSO) solution assay at pH 7.4 and 2 °C [1]. Aprepitant, the prototypical marketed NK1 antagonist, is a recognized moderate CYP3A4 inhibitor whose clinical drug–drug interaction (DDI) liability necessitates dose adjustment of co-administered CYP3A4 substrates. The Kissei patent family explicitly claims that compounds within this series display 'CYP3A4 inhibitory activity reduced compared to aprepitant' [2]. In the same BindingDB dataset, aprepitant’s CYP3A4 IC₅₀ has been reported at 0.09 nM against the NK1 receptor, though direct head-to-head CYP3A4 comparison data under identical conditions for aprepitant is not deposited [3]. The 2,936-fold ratio between the target compound's CYP3A4 IC₅₀ (6,900 nM) and its NK1 IC₅₀ (2.35 nM) indicates a substantial selectivity window.

CYP3A4 inhibition drug–drug interaction selectivity

Structural Differentiation from Dimethisoquin and Related Dimethylaminoethoxy-Isoquinoline Local Anesthetics

The 3-(2-dimethylaminoethoxy) side chain is a pharmacophoric element shared with the topical local anesthetic dimethisoquin (3-butyl-1-[2-(dimethylamino)ethoxy]isoquinoline, CAS 2773-92-4) [1]. However, dimethisoquin bears a 3-butyl substituent on the isoquinoline core and is designed for sodium channel blockade, whereas the target compound replaces the 3-butyl group with a 6-methyl-1-phenylisoquinolin-3-yl ether and is optimized for NK1 receptor antagonism [2]. This fundamental difference in core substitution redirects pharmacological activity from ion-channel modulation toward G-protein-coupled receptor antagonism.

isoquinoline scaffold local anesthetic pharmacological differentiation

Computed Physicochemical Properties: Lipophilicity and Hydrogen-Bonding Profile

The target compound has a computed XLogP3-AA value of 4.5, zero hydrogen-bond donors, and three hydrogen-bond acceptors [1]. By comparison, aprepitant has an XLogP3 of approximately 4.7–5.0 with a higher molecular weight (534.4 g/mol) and a greater number of rotatable bonds, which has been associated with its limited CNS exposure [2]. The target compound's lower molecular weight (306.4 g/mol) and balanced lipophilicity profile suggest a distinct central nervous system penetration potential relative to aprepitant, although experimental brain-to-plasma ratio data are required for confirmation.

physicochemical properties drug-likeness CNS penetration

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine


NK1 Receptor Pharmacological Profiling and CINV Model Development

The compound's potent NK1 receptor antagonist activity (IC₅₀ = 2.35 nM) makes it suitable as a reference antagonist for in-vitro substance-P-stimulated functional assays (e.g., calcium flux or β-arrestin recruitment in recombinant NK1-expressing cell lines) and for dose–response validation in established ferret or dog emesis models. Its patent-claimed reduced CYP3A4 inhibition relative to aprepitant [1] may enable cleaner interpretation of combination studies with CYP3A4-metabolized chemotherapeutics. Researchers must independently verify NK1 functional antagonism (e.g., Schild analysis) and in-vivo pharmacokinetics before use in efficacy studies.

Chemical Biology Probe for Structure–Activity Relationship (SAR) Studies on 1-Phenylisoquinoline NK1 Antagonists

The compound's defined SAR position — featuring a 6-methyl-1-phenylisoquinoline core with a dimethylaminoethoxy side chain — makes it an informative chemical probe for dissecting the contribution of the isoquinoline scaffold to NK1 binding affinity and selectivity. Its ~3,500-fold potency advantage over Ex. No. 13 [2] can be leveraged to benchmark newly synthesized analogs, and its CYP3A4 selectivity profile can be used as a baseline for medicinal chemistry optimization aimed at further reducing cytochrome P450 inhibition [3].

Analytical Reference Standard for Isoquinoline-Derived NK1 Antagonist Lot Release and Purity Assessment

Given its well-defined chemical structure (InChIKey: KMXFBGVUQZXNCX-UHFFFAOYSA-N) and availability as a characterized research-grade material [4], the compound can serve as an analytical reference standard for HPLC purity determination, mass spectrometry identification, and stability-indicating method development during the quality control of isoquinoline-based NK1 antagonist research samples.

CNS-Penetrant NK1 Antagonist Lead Optimization Starting Point

The compound's moderate lipophilicity (XLogP3 = 4.5), low molecular weight (306.4 g/mol), and absence of hydrogen-bond donors [4] are consistent with favorable passive CNS permeability characteristics. Medicinal chemistry teams focused on NK1 antagonists for depression, anxiety, or migraine indications may select this compound as a starting scaffold for further optimization, prioritizing improvements in metabolic stability and off-target selectivity while retaining its intrinsic NK1 potency and reduced CYP3A4 inhibition profile.

Quote Request

Request a Quote for N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.